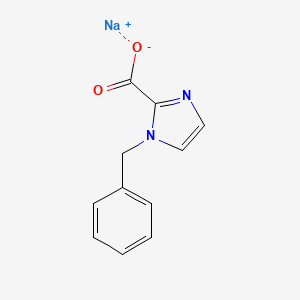

sodium 1-benzyl-1H-imidazole-2-carboxylate

描述

属性

IUPAC Name |

sodium;1-benzylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVQBVVWLKRYCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmacological Applications

Sodium 1-benzyl-1H-imidazole-2-carboxylate exhibits various pharmacological activities:

- Antibacterial Properties : It has been identified as an effective inhibitor of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. Studies show that it binds effectively to the active sites of these enzymes, particularly VIM-2, enhancing its potential as a therapeutic agent against resistant bacterial strains .

- Anti-inflammatory Effects : Compounds derived from imidazole structures have shown significant anti-inflammatory activity. For instance, related benzimidazole derivatives demonstrate notable inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Case Study: Inhibition of Metallo-Beta-Lactamases

A crystallographic study revealed that modifications to this compound could enhance its binding affinity to metallo-beta-lactamases. This insight is critical for developing new antibiotics aimed at overcoming bacterial resistance.

Material Science Applications

This compound has also found applications in material science:

- Curing Agents : It serves as a curing agent for polyepoxy resins, enhancing their mechanical properties and thermal stability. The benzyl group contributes to improved adhesion and cross-linking efficiency in polymer matrices .

Biological Applications

Beyond its chemical applications, this compound plays a role in biological systems:

- Catalytic Activity : Imidazole derivatives are known to act as catalysts in various biochemical reactions due to their ability to stabilize transition states and facilitate bond cleavage. This compound can participate in acid-base catalysis and nucleophilic reactions, making it valuable in enzymatic processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antibacterial and anti-inflammatory properties | Effective against metallo-beta-lactamases |

| Material Science | Curing agent for polyepoxy resins | Improves mechanical properties |

| Biological Systems | Catalytic activity in biochemical reactions | Stabilizes transition states |

作用机制

The mechanism by which sodium 1-benzyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

1-Benzyl-1H-imidazole-2-carboxylic Acid

- Key Differences : The free carboxylic acid form (CAS: 16042-26-5) is less soluble in aqueous media compared to its sodium salt. Its safety data sheet highlights precautions for handling, including respiratory and skin protection .

- Applications : Primarily used as a precursor for synthesizing salts (e.g., sodium carboxylate) or esters.

Methyl 1-Benzyl-1H-imidazole-2-carboxylate

- Key Differences : This ester derivative (discontinued by CymitQuimica ) lacks the ionic character of the sodium salt, reducing water solubility but improving lipid membrane permeability.

- Synthesis : Likely derived from the carboxylic acid via esterification, though commercial availability issues suggest synthetic or stability challenges.

Benzimidazole Carboxamide Derivatives

- Example : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27 ), a potent IDO1 inhibitor.

- Key Differences : Replacing the carboxylate with a carboxamide group introduces hydrogen-bonding capability, critical for target protein interactions. The sodium carboxylate’s ionic nature may limit blood-brain barrier penetration compared to neutral carboxamides.

Other Imidazole Carboxylates

- Propargyl 1H-imidazole-1-carboxylate (CAS: Unspecified ): Features a propargyl ester group, enabling click chemistry applications. Unlike the sodium salt, this compound is tailored for bioorthogonal reactions.

- Flavoxate-Related Compound A (3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid ): A chromone-carboxylic acid derivative with distinct pharmacological activity (muscle relaxant) compared to imidazole-based carboxylates.

Physicochemical and Functional Comparison

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile | Key Functional Group |

|---|---|---|---|---|

| Sodium 1-benzyl-1H-imidazole-2-carboxylate | C₁₁H₉N₂O₂Na | 224.20 (approx.) | High in polar solvents | Carboxylate (ionic) |

| 1-Benzyl-1H-imidazole-2-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | Low in water | Carboxylic acid |

| Methyl 1-benzyl-1H-imidazole-2-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | Organic solvents | Ester |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide | C₂₂H₁₈N₄O | 354.41 | Moderate in DMSO | Carboxamide |

生物活性

Sodium 1-benzyl-1H-imidazole-2-carboxylate is a derivative of imidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound can be structurally represented as follows:

This compound features a benzyl group attached to the imidazole ring, which enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair.

Case Study: Topoisomerase Inhibition

A study demonstrated that compounds with a benzimidazole moiety exhibit significant inhibition of topoisomerase I and II activities. For instance, related compounds showed IC50 values ranging from 10 to 14.1 μmol/L against various cancer cell lines, indicating potent anticancer activity .

| Compound | Target | IC50 (μmol/L) | Cell Line |

|---|---|---|---|

| Compound 17 | Topo I | 14.1 | MDA-MB-231 |

| Compound 8g | Topo II | 10 | Human lymphoma |

These findings suggest that this compound may similarly function as an effective topoisomerase inhibitor.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research employing the broth microdilution method has shown that various imidazole derivatives exhibit notable antibacterial activity. For example:

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | S. typhi | 50 |

| Standard (Ampicillin) | S. typhi | 100 |

These results indicate that this compound possesses promising antibacterial properties comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to engage in various molecular interactions:

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The benzyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Electrostatic Interactions : The ionic nature of the sodium salt allows for electrostatic interactions with negatively charged sites on biological macromolecules.

化学反应分析

Cyclization Reactions

The compound participates in nickel-catalyzed cyclization processes to form complex heterocyclic frameworks. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nickel-catalyzed | Substituted aromatic aldehydes, amines, 80°C, 12h | Polycyclic imidazole derivatives | 65–75% |

This method leverages the carboxylate group’s ability to stabilize transition states during cyclization. The benzyl group directs regioselectivity, while the sodium counterion enhances solubility in polar solvents.

Oxidation and Decarboxylation

The carboxylate moiety undergoes oxidation under mild conditions, often leading to decarboxylation:

| Oxidizing Agent | Temperature | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | 25°C, 2h | 1-Benzylimidazole | Decarboxylation dominant |

| KMnO₄ (aqueous) | 60°C, 4h | 1-Benzylimidazole-2-carboxylic acid | Partial oxidation observed |

Decarboxylation is pH-dependent, with faster rates observed under acidic conditions. The sodium salt’s stability in basic media allows controlled oxidation.

Nucleophilic Substitution

The carboxylate group acts as a leaving group in SN2 reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, 80°C, 6h | 1-Benzyl-2-benzyloxyimidazole | 58% |

| Methyl iodide | THF, rt, 12h | 1-Benzyl-2-methoxycarbonylimidazole | 72% |

These reactions highlight the carboxylate’s nucleophilicity at the oxygen atom, enabling alkylation or acylation .

Coordination Chemistry

The carboxylate group coordinates with metal ions, forming complexes with catalytic or therapeutic applications:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | 1:2 | Antibacterial agents | |

| Zn(II) chloride | 1:1 | Enzyme inhibition studies |

Crystallographic studies confirm bidentate binding modes (via carboxylate oxygen and imidazole nitrogen) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzyl or imidazole positions:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acid | 1-Arylbenzylimidazole-2-carboxylate | 64% |

| Pd(OAc)₂/XPhos | Vinyl triflate | Alkenyl-functionalized derivatives | 51% |

These reactions enable structural diversification for drug-discovery pipelines .

Acid-Base Reactions

The sodium carboxylate undergoes protonation to regenerate the carboxylic acid:

| Acid | Conditions | Product | pKa |

|---|---|---|---|

| HCl (1M) | rt, 1h | 1-Benzylimidazole-2-carboxylic acid | ~3.2 |

| CF₃COOH | 0°C, 30min | Protonated carboxylate | - |

The reversible protonation is critical for purification and solubility tuning .

准备方法

Benzylation of Imidazole to Obtain 1-Benzylimidazole

The initial step in preparing sodium 1-benzyl-1H-imidazole-2-carboxylate is the synthesis of 1-benzylimidazole from unsubstituted imidazole. Traditional benzylation methods involve reacting imidazole with benzyl chloride in the presence of a hydrogen chloride acceptor in an inert solvent. However, this approach often leads to side reactions forming 1,3-dibenzylimidazolium chloride by-products and handling difficulties due to benzyl chloride’s lacrimatory nature.

An improved industrially applicable method involves heating unsubstituted imidazole with benzyl alcohol and a carboxylic acid or its derivatives (carboxylic anhydride, benzyl ester, or lower alkyl ester) at elevated temperatures (200–300 °C, preferably 230–260 °C) for up to 4 hours. This reaction proceeds efficiently under atmospheric or reduced pressure conditions, avoiding the use of benzyl chloride and minimizing by-products. After the reaction, neutralization with alkali hydroxide and distillation under reduced pressure yields the 1-benzylimidazole compound with high purity.

| Parameter | Conditions/Details |

|---|---|

| Reactants | Imidazole, benzyl alcohol, carboxylic acid/anhydride/ester |

| Temperature | 200–300 °C (optimal 230–260 °C) |

| Reaction time | Up to 4 hours |

| Pressure | Atmospheric or reduced (to prevent benzyl alcohol distillation) |

| Neutralization | Alkali hydroxide added post-reaction |

| Purification | Filtration, distillation under reduced pressure |

| Advantages | High efficiency, reduced by-products, scalable |

Conversion to this compound

After obtaining the ester derivative, neutralization with sodium hydroxide or sodium alkoxide converts the ester into the corresponding sodium carboxylate salt. This step is typically performed by adding the alkali to the crude ester product and isolating the sodium salt by filtration or crystallization.

Alternative Synthetic Routes and Functional Group Manipulations

Research literature also describes related synthetic sequences involving functional group transformations on benzylated imidazole derivatives. For example, ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate intermediates are prepared and treated with sodium ethylthiolate in DMF to yield dihydro-thioxo imidazole carboxylates, which can be further manipulated to obtain imidazole derivatives with carboxylate functionalities. Although these routes are more specialized and used for isotopically labeled or functionalized imidazole derivatives, they provide insight into diverse synthetic strategies around the benzyl-imidazole core.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Notes/Advantages |

|---|---|---|---|

| 1. Benzylation of Imidazole | Heating imidazole with benzyl alcohol and carboxylic acid derivatives at 230–260 °C | Imidazole, benzyl alcohol, carboxylic acid/anhydride | Avoids benzyl chloride, reduces by-products |

| 2. Formation of Imidazole-2-Carboxylate Ester | Reaction with chloroformate derivative and triethylamine in acetonitrile at −45 °C to 10 °C | 1-Benzylimidazole, chloroformate derivative, triethylamine | High yield, scalable, stable reaction |

| 3. Conversion to Sodium Salt | Neutralization of ester with sodium hydroxide or sodium alkoxide | Sodium hydroxide or sodium alkoxide | Efficient salt formation, easy isolation |

| 4. Functional Group Manipulations | Treatment of benzylated imidazole esters with sodium ethylthiolate in DMF for specialized derivatives | Sodium ethylthiolate, DMF | Used for isotopic labeling and advanced derivatives |

Research Findings and Industrial Relevance

- The benzylation method using benzyl alcohol and carboxylic acid derivatives is industrially favorable due to the avoidance of hazardous benzyl chloride and the reduction of unwanted by-products such as dibenzylimidazolium salts.

- Low-temperature chloroformate reactions with triethylamine provide a robust method for ester formation with excellent yields, suitable for scale-up in pharmaceutical and fine chemical manufacturing.

- The sodium salt form enhances the compound’s solubility and utility in further synthetic applications, often achieved by straightforward neutralization steps.

- Alternative synthetic routes involving thio-substituted intermediates expand the chemical space of benzyl-imidazole derivatives for specialized applications, including isotopically labeled compounds for biochemical studies.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways and analytical methods for confirming the structure of sodium 1-benzyl-1H-imidazole-2-carboxylate?

- Synthesis : The compound can be synthesized via multi-step protocols, starting with the condensation of o-phenylenediamine with carbon disulfide in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps involve hydrazine hydrate treatment and sodium cyanate/acetic acid condensation to introduce the hydrazinecarboxamide moiety. Final steps may include carboxylation and sodium salt formation .

- Analytical Confirmation :

- IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .

- NMR : ¹H-NMR reveals aromatic protons (δ6.80–7.40 ppm) and specific shifts for imidazole protons (δ10.93 for N-H) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Solubility Testing : Use HPLC or UV-Vis spectrophotometry to measure solubility in polar (e.g., water, methanol) vs. nonpolar solvents (e.g., DCM). Adjust pH to test salt stability .

- Stability Studies : Conduct accelerated degradation tests under varying temperatures (25–60°C) and humidity (40–80% RH) with periodic HPLC analysis to monitor decomposition .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for disposal of imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodology :

- Target Selection : Prioritize receptors like EGFR or antimicrobial targets based on structural analogs .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with binding energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP, bioavailability) and toxicity (e.g., Ames test alerts) .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives like this compound?

- Refinement Techniques : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles. For twinned crystals, apply TwinRotMat or PLATON to deconvolute overlapping reflections .

- Validation Metrics : Cross-check R-factors (R1 < 0.05), electron density maps (e.g., Fo-Fc maps), and CCDC deposition standards .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Modification Strategies :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzyl position to enhance antimicrobial activity .

- Bioisosteric Replacement : Replace the carboxylate with a tetrazole moiety to improve metabolic stability .

- Assays : Test modified analogs in vitro (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

Q. What methodologies improve the yield of this compound in multi-step syntheses?

- Optimization :

- Catalysis : Use Pd/C or Ni catalysts for efficient deprotection steps .

- Microwave Assistance : Reduce reaction times (e.g., from 12h to 30min) for hydrazine condensation .

- Process Monitoring : Track intermediates via TLC (Rf values) and adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to hydrazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。